molecular formula C20H21F2NO2 B13345777 Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13345777
M. Wt: 345.4 g/mol
InChI Key: BNWRLMNUUKDFDA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a difluorophenyl group

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzyl-4-pyrrolidinone with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:

  • Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate
  • Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
  • Ethyl 1-benzyl-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C20H21F2NO2

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3

InChI Key

BNWRLMNUUKDFDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3

Origin of Product

United States

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